molecular formula C20H20N4O3 B13841587 5-Desethoxy,-5-Methoxy-Finerenone

5-Desethoxy,-5-Methoxy-Finerenone

Cat. No.: B13841587
M. Wt: 364.4 g/mol
InChI Key: VJGDVKUKABWMDM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Desethoxy,-5-Methoxy-Finerenone involves several steps. One reported method includes the enantioselective partial transfer hydrogenation of a naphthyridine using a chiral phosphoric acid catalyst with a Hantzsch ester . The process is complicated by the fact that the naphthyridine exists as a mixture of two atropisomers that react at different rates and with different selectivities. The intrinsic kinetic resolution is converted into a kinetic dynamic resolution at elevated temperature, enabling the production of this compound in high yield and enantioselectivity .

Chemical Reactions Analysis

5-Desethoxy,-5-Methoxy-Finerenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-cyano-2-methoxyphenyl)-5-methoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-10-9-23-20(27-4)17-16(15(19(22)25)11(2)24-18(10)17)13-6-5-12(8-21)7-14(13)26-3/h5-7,9,16,24H,1-4H3,(H2,22,25)

InChI Key

VJGDVKUKABWMDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1NC(=C(C2C3=C(C=C(C=C3)C#N)OC)C(=O)N)C)OC

Origin of Product

United States

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